molecular formula C8H4F3NO5 B8064883 2-Nitro-3-(trifluoromethoxy)benzoic acid

2-Nitro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B8064883
M. Wt: 251.12 g/mol
InChI Key: IFKCYFIJSBZQLA-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 189359-65-7) is a high-purity benzoic acid derivative supplied for research and development applications. This compound features a molecular formula of C8H4F3NO5 and a molecular weight of 251.12 g/mol . The trifluoromethoxy and nitro substituents on the benzoic acid scaffold make it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules with potential biological activity . Characterized by a melting point of 97.8-98.5 °C, this chemical is suitable for use in various synthetic pathways . Researchers employ this compound as a key intermediate in the development of active pharmaceutical ingredients (APIs) and fine chemicals . It is strictly for use in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-3-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c9-8(10,11)17-5-3-1-2-4(7(13)14)6(5)12(15)16/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKCYFIJSBZQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitro 3 Trifluoromethoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Nitro-3-(trifluoromethoxy)benzoic acid, the key disconnections involve the carbon-nitro bond and the carbon-carboxyl bond.

Two principal retrosynthetic pathways emerge:

Late-stage Nitration: This is the most direct approach, involving the nitration of a pre-existing 3-(trifluoromethoxy)benzoic acid precursor. The primary challenge in this route is controlling the regioselectivity of the nitration to favor the desired 2-position over other possible isomers.

Functional Group Interconversion: An alternative strategy involves introducing the nitro group to a different precursor, such as 3-(trifluoromethoxy)benzonitrile (B1295464) or 3-(trifluoromethoxy)toluene, followed by a functional group interconversion to form the carboxylic acid. For instance, the hydrolysis of a nitrile or the oxidation of a methyl group can yield the final benzoic acid derivative. arxiv.org This pathway can be advantageous if the initial nitration proves more regioselective on the chosen precursor than on 3-(trifluoromethoxy)benzoic acid itself.

Synthesis of Aromatic Precursors Bearing Trifluoromethoxy Group

A critical step in the synthesis is the formation of an aromatic ring substituted with a trifluoromethoxy group. This moiety significantly influences the electronic properties and reactivity of the molecule.

Trifluoromethoxylation Reactions on Benzoic Acid Scaffolds

The direct introduction of a trifluoromethoxy (-OCF₃) group onto an aromatic ring is a challenging transformation. Historically, methods often involved harsh conditions. However, modern synthetic chemistry has developed several effective strategies. Photocatalytic methods have shown promise for the trifluoromethoxylation of arenes. For example, a photocatalytic flow process has been described for the trifluoromethoxylation of benzoic acid, which results in a mixture of ortho, meta, and para isomers. beilstein-journals.org The reaction of benzoic acid in one such procedure yielded 3-(trifluoromethoxy)benzoic acid as a major component of the isomeric mixture. beilstein-journals.org

Alternative approaches for synthesizing trifluoromethylated aromatic compounds include the reaction of aryl iodides with trifluoromethylsilanes in the presence of copper-diamine complexes. rsc.org While this method focuses on the -CF₃ group, similar principles can be applied to the synthesis of -OCF₃ substituted arenes.

Reagent/MethodDescriptionReference
Photocatalytic Flow ReactionUtilizes a photocatalyst and a trifluoromethoxylation reagent to introduce the -OCF₃ group onto benzoic acid, producing a mixture of isomers. beilstein-journals.org
Copper-Catalyzed Cross-CouplingCouples aryl halides with a trifluoromethylating agent, a method that has been adapted for trifluoromethoxylation. rsc.org

Introduction of the Nitro Moiety: Regioselective Nitration Approaches

The introduction of the nitro group via electrophilic aromatic substitution is a cornerstone of this synthesis. The success of this step hinges on directing the incoming electrophile, the nitronium ion (NO₂⁺), to the desired position on the benzene (B151609) ring.

Nitration of Substituted Benzoic Acid Derivatives

The regiochemical outcome of the nitration of a disubstituted benzene ring is governed by the electronic and steric effects of the existing substituents. In the case of 3-(trifluoromethoxy)benzoic acid, the ring is substituted with a meta-directing deactivator (the carboxylic acid group) and an ortho, para-directing deactivator (the trifluoromethoxy group). masterorganicchemistry.comlibretexts.org

Carboxylic Acid Group (-COOH): This group is strongly deactivating and directs incoming electrophiles to the meta position (position 5 relative to the carboxyl group). youtube.com

Trifluoromethoxy Group (-OCF₃): This group is also deactivating due to the strong inductive effect of the fluorine atoms. However, the oxygen's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the -OCF₃ group). libretexts.org

The nitration of 3-(trifluoromethoxy)benzoic acid, therefore, presents a competition between these directing effects. The desired product, this compound, requires substitution at the 2-position, which is ortho to both substituents.

SubstituentTypeDirecting Effect
-COOHDeactivatingMeta
-OCF₃DeactivatingOrtho, Para

Challenges in Ortho-Nitration Regioselectivity

Achieving selective ortho-nitration in the presence of competing directing groups is a significant synthetic challenge. The position ortho to the carboxylic acid group is sterically hindered, which can disfavor substitution at that site. Furthermore, the electronic deactivation of the ring by both substituents makes the nitration reaction slower than that of benzene. youtube.com

When an activating, ortho, para-directing group and a deactivating, meta-directing group are present on the same ring, the activating group generally controls the position of substitution. stackexchange.com However, in this case, both groups are deactivating, making the outcome less predictable. The formation of multiple isomers, including 5-nitro and 6-nitro derivatives, is a common outcome, necessitating careful control of reaction conditions (such as temperature and the choice of nitrating agent) and often requiring chromatographic purification of the final product. truman.edu For instance, the nitration of some substituted benzoic acids is known to yield a mixture of ortho and meta products, with the ratio being highly dependent on the reaction temperature. truman.edu

Functional Group Interconversions and Carboxylic Acid Formation (e.g., Hydrolysis of Nitriles or Amides)

To circumvent the challenges of direct nitration on the benzoic acid scaffold, an alternative strategy involves forming the carboxylic acid group at a later stage of the synthesis. This can be achieved through the hydrolysis of a nitrile or an amide.

A plausible synthetic route involves the nitration of 3-(trifluoromethoxy)benzonitrile. The resulting 2-nitro-3-(trifluoromethoxy)benzonitrile (B13433955) can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. This approach can sometimes offer better regioselectivity in the nitration step. The synthesis of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, has been successfully achieved by nitrating the corresponding benzonitrile (B105546) precursor. nih.goviucr.org The subsequent conversion of the nitrile to a carboxylic acid is a well-established transformation in organic chemistry. Similarly, a benzamide (B126) can be hydrolyzed to the corresponding carboxylic acid. iucr.org

Advanced Purification and Isolation Techniques

Beyond basic filtration and recrystallization, more advanced techniques are utilized to achieve high purity levels for substituted benzoic acids, especially when dealing with complex impurity profiles.

Chemically Active Extraction:

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. pitt.eduisroset.org The crude product mixture, dissolved in an organic solvent like diethyl ether or dichloromethane, is treated with an aqueous basic solution (e.g., sodium hydroxide (B78521), sodium bicarbonate, or sodium carbonate). chemicalforums.comlibretexts.orgquora.com This converts the water-insoluble benzoic acid into its water-soluble salt, which partitions into the aqueous layer. isroset.orglibretexts.org The layers are then separated. The aqueous layer containing the benzoate (B1203000) salt is subsequently acidified with a strong acid, such as hydrochloric acid, to regenerate the purified benzoic acid, which precipitates out of the aqueous solution and can be collected by filtration. pitt.educhemicalforums.com

The choice of base can be selective. A weak base like sodium bicarbonate will typically only extract strongly acidic compounds like carboxylic acids, leaving less acidic compounds (such as some phenols) in the organic layer. A stronger base like sodium hydroxide will extract both carboxylic acids and phenols. quora.com

Step Description Reagents Purpose
1DissolutionThe crude mixture is dissolved in an organic solvent.To prepare the mixture for liquid-liquid extraction.
2Base ExtractionThe organic solution is washed with an aqueous base.To convert the benzoic acid to its water-soluble salt. isroset.org
3SeparationThe aqueous and organic layers are separated.To isolate the benzoate salt from neutral impurities.
4AcidificationThe aqueous layer is acidified with a strong acid.To precipitate the purified benzoic acid. pitt.edu
5IsolationThe precipitated benzoic acid is collected by filtration.To obtain the final pure product.

Recrystallization:

Recrystallization is a fundamental purification technique for solid compounds and is highly effective for benzoic acids. alfa-chemistry.comslideshare.net The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. slideshare.net For benzoic acid and its derivatives, water is often a suitable solvent due to their higher solubility in hot water and lower solubility in cold water. youtube.com

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. alfa-chemistry.comyoutube.com Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the benzoic acid decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor. The pure crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. alfa-chemistry.comslideshare.netyoutube.com The use of activated carbon can also be employed during recrystallization to remove colored impurities. alfa-chemistry.com

Step Description Key Considerations
1Solvent SelectionThe chosen solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
2DissolutionDissolve the impure solid in the minimum amount of hot solvent.
3Hot Filtration (if necessary)Filter the hot solution to remove any insoluble impurities.
4CoolingAllow the solution to cool slowly and undisturbed.
5Crystal CollectionCollect the formed crystals by vacuum filtration.
6WashingWash the collected crystals with a small amount of cold solvent.
7DryingDry the purified crystals.

Other Techniques:

In some cases, conventional methods like distillation and sublimation can be used for the purification of benzoic acid. google.com However, the effectiveness of these methods depends on the volatility and stability of the compound and its impurities. google.com For instance, if impurities have vapor pressures close to that of the desired benzoic acid, these methods may be less effective. google.com Multi-stage countercurrent extraction between an aqueous and an organic phase can also be a highly efficient purification method. google.com

Reaction Mechanisms and Chemical Transformations of 2 Nitro 3 Trifluoromethoxy Benzoic Acid

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself susceptible to specific chemical transformations.

Reduction Pathways to Amino Benzoic Acid Derivatives

The reduction of the nitro group in 2-nitro-3-(trifluoromethoxy)benzoic acid to an amino group is a fundamental transformation, yielding 2-amino-3-(trifluoromethoxy)benzoic acid. This conversion is a key step in the synthesis of various more complex molecules and pharmaceutical intermediates. toocle.com The resulting anthranilic acid derivative is a valuable building block in organic synthesis. chemicalregister.com

Commonly employed methods for this reduction involve catalytic hydrogenation or the use of chemical reducing agents.

Reduction Method Reagents Product Significance
Catalytic HydrogenationH₂, Pd/C, PtO₂2-Amino-3-(trifluoromethoxy)benzoic acidHigh efficiency and clean reaction profile.
Chemical ReductionFe/HCl, Sn/HCl, Na₂S₂O₄2-Amino-3-(trifluoromethoxy)benzoic acidVersatile methods suitable for various lab scales.

The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the carboxylic acid group.

Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group

The potent electron-withdrawing nature of the nitro group, augmented by the trifluoromethoxy group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions activated for nucleophilic attack are C4 and C6.

A variety of nucleophiles can displace a suitable leaving group at these positions, although in the parent molecule, no such group is present. However, derivatives of this acid with a leaving group, such as a halogen, at the C4 or C6 position would be expected to undergo SNAr reactions readily.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle, allowing for the synthesis of a wide array of derivatives.

Esterification and Amidation Pathways

This compound can be converted to its corresponding esters and amides through standard condensation reactions. alfa-chemistry.com

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.

Amidation: The formation of amides is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using reagents like HATU or HOBt is a common strategy.

These transformations are crucial for modifying the molecule's physical and chemical properties, which is important in various applications, including the development of new materials and potential pharmaceutical agents.

Formation of Acid Halides and Anhydrides

For reactions requiring a more electrophilic carboxylic acid derivative, this compound can be converted into its acid halide or anhydride.

Acid Halide Formation: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group with a halide, typically chloride, to form 2-nitro-3-(trifluoromethoxy)benzoyl chloride.

Anhydride Formation: Anhydrides can be synthesized by reacting the acid chloride with a carboxylate salt or by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).

These reactive intermediates are not typically isolated but are used in situ for subsequent reactions, such as Friedel-Crafts acylations or the formation of esters and amides under mild conditions.

Electronic and Steric Influence of the Trifluoromethoxy Substituent on Aromatic Ring Reactivity

The trifluoromethoxy (-OCF₃) group exerts a significant electronic and steric influence on the reactivity of the benzoic acid ring.

Electronic Effects:

The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This effect is primarily inductive, deactivating the aromatic ring towards electrophilic aromatic substitution.

The combined electron-withdrawing power of the nitro and trifluoromethoxy groups makes the aromatic ring electron-deficient, which, as mentioned, enhances its susceptibility to nucleophilic aromatic substitution. nih.gov

Steric Effects:

The trifluoromethoxy group is bulkier than a methoxy (B1213986) group and provides considerable steric hindrance. mdpi.com This steric bulk can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the aromatic ring.

The steric presence of the -OCF₃ group at the C3 position, adjacent to both the nitro and carboxylic acid groups, can influence the conformation of the molecule and the accessibility of these functional groups to reagents.

Substituent Electronic Effect Steric Effect Impact on Reactivity
Nitro (-NO₂)Strong electron-withdrawing (inductive and resonance)ModerateDeactivates the ring to electrophilic attack; Activates for nucleophilic attack (ortho, para).
Trifluoromethoxy (-OCF₃)Strong electron-withdrawing (inductive)SignificantDeactivates the ring to electrophilic attack; Provides steric hindrance. mdpi.com
Carboxylic Acid (-COOH)Electron-withdrawing (inductive)ModerateDeactivates the ring to electrophilic attack; Directs incoming electrophiles to the meta position.

This combination of electronic deactivation and steric hindrance makes electrophilic substitution on the aromatic ring of this compound challenging.

Mechanistic Studies of Chemical Stability and Degradation Under Defined Conditions

Detailed mechanistic studies specifically investigating the chemical stability and degradation pathways of this compound under defined conditions (e.g., thermal, photolytic, hydrolytic) are not extensively documented in publicly available scientific literature. While research exists on the stability and degradation of related nitroaromatic compounds and benzoic acid derivatives, direct experimental data and mechanistic elucidation for this compound remain scarce.

General chemical principles suggest that the stability of this compound would be influenced by its three key functional groups: the nitro group (-NO₂), the trifluoromethoxy group (-OCF₃), and the carboxylic acid group (-COOH) on the benzene (B151609) ring. The electron-withdrawing nature of the nitro and trifluoromethoxy groups can affect the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Hypothetically, degradation could occur through several pathways:

Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide.

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through various intermediates like nitroso and hydroxylamino species, ultimately leading to an amino group. This is a common transformation for nitroaromatic compounds.

Hydrolysis of the Trifluoromethoxy Group: While generally stable, under harsh conditions, the trifluoromethoxy group could undergo hydrolysis.

Ring Cleavage: Under highly energetic conditions, such as strong oxidation, the aromatic ring itself could be cleaved.

However, without specific experimental studies on this compound, these remain theoretical considerations. No detailed research findings or data tables from specific stability or degradation studies on this compound were found in the available literature.

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Design and Synthesis of Derivatives of 2-Nitro-3-(trifluoromethoxy)benzoic Acid

The carboxylic acid moiety of this compound serves as a primary handle for derivatization, allowing for the synthesis of a wide array of functional molecules. The most common derivatives are amides and esters, which are fundamental in modulating the compound's physicochemical properties.

The conversion of the carboxylic acid group into amide or ester functionalities is a cornerstone for developing structure-property relationship (SPR) studies. These modifications can significantly alter parameters such as solubility, lipophilicity, metabolic stability, and biological activity.

The synthesis of amide derivatives from carboxylic acids is a well-established field in organic chemistry. nih.gov A general approach involves the activation of the carboxylic acid, often by converting it into an acyl chloride, followed by reaction with a primary or secondary amine. ncat.edu For instance, treatment of a benzoic acid with thionyl chloride can generate the corresponding acid chloride, which readily reacts with an amine like N-butylamine in the presence of a base to yield the desired amide. ncat.edu Alternatively, modern coupling reagents can facilitate amide bond formation under milder conditions. The development of methods for producing amide derivatives is crucial, particularly for creating prodrugs that can enhance the gastrointestinal safety profile of acidic molecules. google.com The synthesis of N-trifluoromethyl amides, for example, can be achieved from carboxylic acid derivatives and isothiocyanates, expanding the diversity of accessible structures for biological applications. nih.gov

Esterification, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or via the aforementioned acyl chloride intermediate, provides another avenue for property modulation. Both amide and ester derivatives are often synthesized as part of a library of compounds to systematically probe the effects of structural changes on a molecule's function, a critical step in fields like medicinal chemistry and materials science. google.com The creation of 3-amide-5-aryl benzoic acid derivatives has been explored for developing novel receptor antagonists, highlighting the importance of the amide group in molecular recognition. nih.gov

Utilization as a Building Block in Heterocyclic Chemistry

The trifluoromethoxy and nitro groups on the aromatic ring make this compound an excellent precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net

The presence of a trifluoromethyl group (or a related trifluoromethoxy group) is highly desirable in biologically active molecules, and methods to create trifluoromethylated heterocycles are of great interest. researchgate.net The nitro group on this compound can be readily reduced to an amino group, which is a key step in the formation of nitrogen-containing heterocycles. This newly formed aniline (B41778) derivative can then undergo various cyclization reactions.

Drawing analogies from related trifluoromethyl- and fluoro-substituted nitrobenzoic acids, this intermediate can be a versatile precursor. wipo.intbldpharm.com For example, the amino group can react with dicarbonyl compounds in the Paal-Knorr synthesis to form pyrroles, or with appropriate reagents to construct pyridines, quinolines, or benzodiazepines. The development of synthetic methods for accessing trifluoromethylated nitrogen heterocycles is a significant challenge and focus in organic chemistry. researchgate.netrsc.org The use of trifluoromethylnitrones as precursors is a valuable strategy for the rapid synthesis of medicinally important trifluoromethylated heterocycles like isoxazolidines and aziridines. rsc.org

Table 1: Potential Nitrogen-Containing Heterocycles from 2-Amino-3-(trifluoromethoxy)benzoic Acid

Heterocycle ClassGeneral Synthetic StrategyKey Reagents
Quinazolinones Condensation with an orthoester, followed by cyclization with an amine.Triethyl orthoformate, Ammonia/Amine
Benzoxazinones Reaction with phosgene (B1210022) or a phosgene equivalent.Triphosgene, Diphenyl carbonate
Benzimidazoles Cyclocondensation with an aldehyde or carboxylic acid.Aldehyde/Carboxylic Acid, Acid catalyst
Acridones Ullmann condensation followed by cyclization.2-Halobenzoic acid, Copper catalyst

Beyond serving as a precursor for simple heterocycles, this compound can be involved in more complex ring-forming reactions. The functional groups can be manipulated to create dipoles or dipolarophiles for cycloaddition reactions.

A prominent example is the [3+2] cycloaddition, a powerful tool for constructing five-membered rings. wikipedia.org For instance, the nitro group could be reduced and the resulting amine converted into an azide (B81097). This azide can then undergo a [3+2] cycloaddition with an alkyne to form a triazole ring. Nitrones, which can be synthesized from N-substituted hydroxylamines, react with alkenes in a [3+2] cycloaddition to yield isoxazolidines. wikipedia.org The trifluoromethyl group often enhances the reactivity and influences the regioselectivity of these cycloadditions. rsc.orgrsc.org The synthesis of trifluoromethylated pyrazoles has been achieved through a sequential [3+2]-cycloaddition of fluorinated nitrile imines with chalcones. acs.org Theoretical studies have also investigated retro-[3+2]-cycloaddition reactions in the decomposition of nitrogen-containing heterocycles. nih.gov

Role as a Key Intermediate in Specialty Chemical Synthesis

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of specialty chemicals, including pigments, polymers, and fine chemicals for the pharmaceutical and agrochemical industries. targetmol.comsigmaaldrich.com The combination of the nitro, carboxylic acid, and trifluoromethoxy groups makes this compound a specialized building block.

The different reactivities of the functional groups allow for selective transformations. The carboxylic acid can be used for coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity. For example, related compounds like 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are key intermediates in the synthesis of pharmaceuticals. google.com Similarly, 2-fluoro-3-nitrobenzoic acid is an important intermediate raw material in medicinal chemistry. wipo.int The presence of both a nitro and a trifluoromethyl group on a benzoic acid scaffold is a common feature in intermediates used for creating complex, high-value molecules. sigmaaldrich.com

Synthesis of Photoactivatable Analogs for Molecular Probing

Photoaffinity labeling is a powerful technique to identify and study biological targets of active molecules. This involves incorporating a photoreactive group into the molecule of interest, which, upon irradiation with light, forms a covalent bond with its biological target.

A common strategy involves the introduction of an azide group, often on the phenyl ring. Drawing from established methods, a photoactivatable analog of this compound could be synthesized. For example, a related compound, 5-nitro-2-(3-phenylpropylamino)-benzoic acid, was successfully converted into a photoaffinity analog by synthesizing an azido-phenyl derivative. nih.govosti.gov This analog, 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, proved to be a useful tool for probing chloride channels. nih.gov A similar approach could be applied to this compound, potentially by first reducing the nitro group and then building a side chain containing a terminal aryl azide. Such a probe would be invaluable for identifying the protein targets and understanding the mechanism of action of any biologically active derivatives.

Spectroscopic and Structural Elucidation of 2 Nitro 3 Trifluoromethoxy Benzoic Acid and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. For 2-Nitro-3-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum is expected to reveal the chemical environment of the protons on the aromatic ring. The benzene (B151609) ring of this compound has three adjacent aromatic protons (H-4, H-5, and H-6). These would appear as a complex multiplet system due to spin-spin coupling.

The electron-withdrawing nature of the nitro group at C-2, the trifluoromethoxy group at C-3, and the carboxylic acid at C-1 would deshield the aromatic protons, causing their signals to appear at a relatively downfield chemical shift, likely in the range of δ 7.5-8.5 ppm. Specifically, the H-6 proton, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded. The H-4 and H-5 protons would exhibit chemical shifts influenced by all three substituents, leading to a distinct splitting pattern. The carboxylic acid proton would appear as a broad singlet at a significantly downfield position, typically δ 10-14 ppm, due to its acidic nature. rsc.org

For comparison, the analog 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid shows two distinct doublets for its two aromatic protons at δ 8.70 and δ 8.40 ppm in DMSO-d₆. nih.goviucr.org This highlights the strong deshielding effect of the nitro and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on general principles and analog data.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
COOH10.0 - 14.0Broad Singlet (br s)-
Ar-H68.2 - 8.5Doublet of Doublets (dd)J ≈ 8 Hz, 2 Hz
Ar-H57.6 - 7.9Triplet or dddJ ≈ 8 Hz
Ar-H47.8 - 8.1Doublet of Doublets (dd)J ≈ 8 Hz, 2 Hz

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the carboxylic carbon, and one for the trifluoromethoxy carbon.

The carboxylic carbon (C=O) is the most deshielded, appearing around δ 165-170 ppm. docbrown.info The aromatic carbons directly attached to substituents (C-1, C-2, C-3) will have their chemical shifts significantly influenced by them. The carbon bearing the trifluoromethoxy group (C-3) and the carbon of the CF₃ group itself will appear as quartets due to coupling with the three fluorine atoms. The C-F coupling constants (¹JCF, ²JCF, etc.) are characteristic and provide definitive evidence for the presence and position of the trifluoromethyl group. chemicalbook.com

In the analog 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , the carboxylic carbon appears at δ 164.3 ppm. nih.goviucr.org The carbon attached to the CF₃ group shows a quartet with a large coupling constant (¹J = 273 Hz), a hallmark of the trifluoromethyl group. nih.goviucr.org

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on general principles and analog data.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C =O165 - 170Singlet (s)
C -OCF₃150 - 155Singlet (s)
C -NO₂145 - 150Singlet (s)
C -COOH130 - 135Singlet (s)
C -4125 - 130Singlet (s)
C -5120 - 125Singlet (s)
C -6130 - 135Singlet (s)
OC F₃118 - 122Quartet (q)

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Group Analysis

¹⁹F NMR is highly specific for analyzing fluorine-containing compounds. The trifluoromethoxy (-OCF₃) group in the target molecule would produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is sensitive to its electronic environment. For aromatic trifluoromethoxy compounds, this signal typically appears in the range of δ -56 to -60 ppm relative to CFCl₃. docbrown.info The absence of other fluorine atoms in the molecule would result in a singlet, simplifying the spectrum and providing a clear diagnostic marker for the -OCF₃ group. The chemical shift provides insight into the electronic effects of the neighboring nitro and carboxylic acid groups. colorado.edu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands.

The carboxylic acid group will produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. nist.govcore.ac.uk The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. nih.gov The trifluoromethoxy group will be characterized by strong C-F stretching bands in the 1100-1250 cm⁻¹ region and a C-O stretch. iucr.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching bands for the benzene ring will appear in the 1450-1600 cm⁻¹ region.

For the analog 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , the C=O stretch is observed at 1702 cm⁻¹, and the NO₂ stretches are found at 1542 and 1323 cm⁻¹. iucr.org

Table 3: Predicted IR Absorption Bands for this compound This table is predictive and based on general principles and analog data.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Aromatic C-HC-H Stretch3050 - 3150Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong
Aromatic C=CC=C Stretch1450 - 1600Medium-Weak
Nitro (NO₂)Asymmetric Stretch1530 - 1560Strong
Nitro (NO₂)Symmetric Stretch1340 - 1370Strong
TrifluoromethoxyC-F Stretch1100 - 1250Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula (C₈H₄F₃NO₅ for the target compound). nih.gov The high resolution distinguishes the target's exact mass (251.00415 Da) from other molecules with the same nominal mass. uni.lu

Electron ionization (EI) or electrospray ionization (ESI) would also reveal characteristic fragmentation patterns. For benzoic acids, a common fragmentation pathway is the loss of the hydroxyl radical (•OH, -17 Da) and the carboxyl group (•COOH, -45 Da). rsc.org Other expected fragments for this compound would arise from the loss of the nitro group (•NO₂, -46 Da) or cleavage of the trifluoromethoxy group. The analysis of these fragments helps to piece together the molecular structure and confirm the identity and position of the substituents. For instance, in the ESI⁻ spectrum of the analog 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , a fragment corresponding to the loss of the carboxylic acid group ([M-COOH]⁻) was observed. iucr.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported, analysis of its analogs allows for a detailed prediction of its structural features.

Due to steric hindrance between the adjacent nitro and trifluoromethoxy groups at positions 2 and 3, and the carboxylic acid at position 1, it is highly probable that these substituents will be significantly twisted out of the plane of the benzene ring. In the crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , the nitro group is twisted almost perpendicularly (85.4°) to the benzene ring plane, while the carboxylic acid is twisted by 22.9°. nih.goviucr.org A similar, sterically-driven rotation of the nitro and/or carboxylic acid groups is expected for this compound.

Furthermore, carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. nih.govresearchgate.net This dimerization is a highly probable feature of the supramolecular structure of the title compound.

Conformational Analysis of Nitro and Trifluoromethoxy Substituents on the Aromatic Ring

The spatial arrangement of the nitro (NO₂) and trifluoromethoxy (OCF₃) groups relative to the benzene ring in this compound is dictated by a balance of steric hindrance and electronic effects. While a crystal structure for this specific compound is not publicly available, analysis of analogous structures provides significant insight into its likely conformation.

In substituted nitrobenzoic acids, steric strain often forces the nitro and/or the carboxylic acid group to twist out of the plane of the benzene ring. This deviation from planarity has a significant impact on the molecule's electronic properties.

A study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , an analog with a similar substitution pattern, revealed that the nitro group is substantially twisted out of the benzene ring's plane. nih.goviucr.org In this molecule, the plane of the nitro group is oriented nearly perpendicular to the mean plane of the benzene ring, with a tilt angle of 85.38(7)°. nih.goviucr.org The carboxy group is also twisted, but to a lesser extent, with a dihedral angle of 22.9(1)° relative to the benzene ring. nih.goviucr.org This significant rotation of the nitro group is attributed to steric hindrance from the adjacent chloro and carboxylic acid groups.

Similarly, in 4-nitro-2-(trifluoromethyl)benzoic acid , the trifluoromethyl group ortho to the carboxylic acid forces the latter to rotate out of the aromatic plane by 47.2(1)°, while the nitro group remains nearly co-planar. nih.govresearchgate.net Conversely, in its isomer, 4-nitro-3-(trifluoromethyl)benzoic acid , the trifluoromethyl group is ortho to the nitro group, causing the nitro group to be twisted from the ring plane. nih.govresearchgate.net

Based on these analogs, it can be inferred that in This compound , both the nitro and the trifluoromethoxy groups, being in ortho positions to each other and with the nitro group also ortho to the carboxylic acid, will induce significant steric strain. This would likely force both the nitro group and the carboxylic acid group to be twisted out of the plane of the aromatic ring. The trifluoromethoxy group, while sterically demanding, may also exhibit some degree of rotation around the C-O bond. The expected non-planar conformation will influence the molecule's reactivity and intermolecular interactions.

CompoundSubstituent 1Dihedral Angle (°) with Benzene RingSubstituent 2Dihedral Angle (°) with Benzene RingReference
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid-NO₂85.38(7)-COOH22.9(1) nih.gov, iucr.org
4-Nitro-2-(trifluoromethyl)benzoic acid-COOH47.2(1)-NO₂2.0(1) nih.gov, researchgate.net
4-Nitro-3-(trifluoromethyl)benzoic acid-NO₂Rotated out of plane-COOHCloser to co-planar nih.gov, researchgate.net

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

Typically, benzoic acids form centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net This results in a characteristic R²₂(8) graph-set motif. It is highly probable that this compound will also exhibit this dimeric hydrogen-bonding pattern.

In the analog 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , the molecules indeed form such O-H···O hydrogen-bonded dimers. nih.goviucr.org Beyond this primary interaction, the crystal structure is further stabilized by a network of weaker interactions. These include a C-H···O hydrogen bond involving a bifurcated interaction from a C-H moiety to the nitro group of a neighboring molecule, and a short contact between a C-H group and a fluorine atom of the trifluoromethyl group. nih.goviucr.org These interactions link the dimers into a more extended supramolecular assembly. iucr.org

For This compound , it is anticipated that the crystal packing will be dominated by the formation of carboxylic acid dimers. Additionally, the presence of the nitro and trifluoromethoxy groups provides potential sites for other intermolecular interactions. The oxygen atoms of the nitro group can act as hydrogen bond acceptors for weak C-H···O interactions. The fluorine atoms of the trifluoromethoxy group can participate in C-H···F or F···F contacts, further stabilizing the crystal lattice. The arrangement of these interactions will ultimately define the three-dimensional packing motif and contribute to a fairly dense crystal packing, as is often observed for such molecular compounds. nih.gov

CompoundPrimary InteractionGraph SetSecondary InteractionsReference
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidO-H···O Hydrogen BondingR²₂(8)C-H···O (to NO₂), C-H···F nih.gov, iucr.org
4-Nitro-2-(trifluoromethyl)benzoic acidO-H···O Hydrogen BondingR²₂(8)- nih.gov, researchgate.net
4-Nitro-3-(trifluoromethyl)benzoic acidO-H···O Hydrogen BondingR²₂(8)F···F interactions, centroid-to-centroid interactions nih.gov, researchgate.net, researchgate.net

Theoretical and Computational Investigations of 2 Nitro 3 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic makeup of the molecule. Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed for accurate structural and electronic property predictions.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In 2-nitro-3-(trifluoromethoxy)benzoic acid, the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups is expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzoic acid.

The electron density is predicted to be heavily polarized. A high concentration of electron density would be found around the oxygen atoms of the nitro and carboxyl groups, while the benzene (B151609) ring and the trifluoromethoxy group would be comparatively electron-deficient. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Predicted Electronic Properties
PropertyPredicted Value / Description
HOMO EnergyLow, indicating poor electron-donating capability
LUMO EnergyVery low, indicating strong electron-accepting capability
HOMO-LUMO GapRelatively large, suggesting good kinetic stability
Electron DensityConcentrated on nitro and carboxyl oxygen atoms

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show highly negative potential (red regions) around the oxygen atoms of the carboxylic acid and nitro groups, identifying them as the most likely sites for electrophilic attack or hydrogen bonding interactions. Conversely, regions of positive potential (blue regions) would be expected around the carboxylic acid's hydrogen atom and potentially on the aromatic ring due to the strong withdrawing effects of the substituents. This makes the ring itself susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces of the Molecule

The substitution pattern of this compound, with three adjacent bulky groups on the benzene ring, introduces significant steric hindrance. This forces the substituents to twist out of the plane of the aromatic ring to achieve a stable conformation. doaj.orgresearchgate.net

Studies on structurally similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, show that both the carboxylic acid and nitro groups are significantly twisted relative to the benzene ring. nih.goviucr.org In one case, the nitro group was found to be oriented nearly perpendicular to the ring, with a tilt angle of 85.38°. nih.goviucr.org For this compound, a similar non-planar structure is expected. The carboxylic acid group is likely twisted by a considerable angle, and the adjacent nitro group is also forced into a non-planar orientation. This steric clash is a dominant factor in its molecular geometry.

Furthermore, like many benzoic acid derivatives, this molecule is expected to form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. doaj.orgresearchgate.net

Table 2: Predicted Geometric Parameters (Dihedral Angles)
ParameterPredicted AngleReason
Benzene Ring-Carboxyl Group DihedralSignificant twist (e.g., 20-50°)Steric hindrance from ortho-nitro group. researchgate.net
Benzene Ring-Nitro Group DihedralSignificant twist (e.g., 40-90°)Steric hindrance from adjacent carboxyl and trifluoromethoxy groups. doaj.orgnih.goviucr.org

Analysis of Substituent Effects (Nitro and Trifluoromethoxy) on Aromaticity and Reactivity

The nitro and trifluoromethoxy groups are powerful electron-withdrawing substituents. Their combined effect strongly deactivates the benzene ring towards electrophilic aromatic substitution. Reactivity is further influenced by the steric hindrance they impose, which can block potential reaction sites.

Despite the strong electronic perturbations, the core aromaticity of the benzene ring is likely to be largely retained. acs.org Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), would likely show only a minor decrease compared to unsubstituted benzene, indicating the resilience of the π-electron system. acs.org The primary impact of the substituents is on the molecule's reactivity profile rather than its inherent aromatic stability. The electron deficiency of the ring, however, makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification.

Predicted ¹H NMR: The aromatic region of the ¹H NMR spectrum would show signals for the three protons on the benzene ring. Due to the strong deshielding effect of the electron-withdrawing groups, these protons are expected to resonate at a high chemical shift (downfield).

Predicted IR Spectrum: The infrared (IR) spectrum can be predicted by calculating the vibrational frequencies. Key vibrational modes would include the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the nitro group, and vibrations associated with the trifluoromethoxy group.

Table 3: Predicted Spectroscopic Data
SpectroscopyFeaturePredicted Range / Value
IRC=O Stretch (Carboxylic Acid)~1700-1730 cm⁻¹ nih.gov
IRNO₂ Asymmetric Stretch~1540-1560 cm⁻¹ nih.gov
IRNO₂ Symmetric Stretch~1320-1350 cm⁻¹ nih.gov
IRC-F Stretch~1100-1200 cm⁻¹ nih.gov
¹H NMRAromatic Protonsδ = 7.5-8.5 ppm

Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations can explore the molecule's behavior over time at finite temperatures. arxiv.org MD simulations would be particularly useful for studying the rotational dynamics of the carboxyl, nitro, and trifluoromethoxy groups. These simulations can map the energy barriers to rotation and identify the most populated conformational states. arxiv.org

Furthermore, by including explicit solvent molecules in the simulation box, one can study the influence of the environment. aalto.fi Solvent effects are expected to be significant for this compound due to its polar functional groups. MD simulations can reveal specific hydrogen bonding patterns with protic solvents and how solvation affects the conformational equilibrium, providing a more complete picture of the molecule's behavior in solution.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design of Analogs of 2-Nitro-3-(trifluoromethoxy)benzoic Acid for Mechanistic Probing

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at elucidating the mechanism of action and optimizing the activity of a lead compound. In the context of this compound, analog design would systematically modify its three key components.

Key Modifications could include:

Benzoic Acid Moiety: Esterification or amidation of the carboxylic acid could probe the necessity of the acidic proton for target binding. Bioisosteric replacement with tetrazoles or other acidic functional groups could also be explored to modulate acidity and pharmacokinetic properties.

Nitro Group: The electron-withdrawing nitro group could be replaced by other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂R) to assess the impact of electronic effects. Its position could also be shifted around the aromatic ring to understand the spatial requirements of the target's binding pocket.

Trifluoromethoxy Group: This group is often used to enhance metabolic stability and lipophilicity. Analogs could feature alternative lipophilic groups of varying sizes, such as trifluoromethyl (-CF₃), or less lipophilic but still electron-withdrawing groups like a simple methoxy (B1213986) (-OCH₃) or a halogen, to fine-tune the compound's properties.

For instance, studies on the related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have been instrumental in the synthesis of antitubercular agents. iucr.orgresearchgate.net This highlights how modifications to a similar scaffold can lead to potent biological activity.

Investigation of Ligand-Target Interactions Through Biochemical Assays (e.g., Enzyme Binding and Inhibition Studies)

Hypothetical Assay Cascade:

Primary Screening: High-throughput screening (HTS) against a panel of enzymes to identify initial hits.

Dose-Response Assays: To determine the potency (e.g., IC₅₀ or EC₅₀) of the compound against the identified target.

Enzyme Kinetics: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays would be used to confirm direct binding and determine binding affinity (K_D) and thermodynamic parameters.

The nitro group in related compounds is known to be reducible and can generate free radicals, suggesting that assays for oxidative stress or interaction with specific biomolecules could be relevant. researchgate.net

Modulating Molecular Recognition and Interaction Potentials via Substituent Effects (Electronic, Steric, Lipophilic)

The substituents on the benzene (B151609) ring of this compound play a critical role in its interaction potential.

Electronic Effects: The nitro group is a strong electron-withdrawing group, which can influence the pKa of the carboxylic acid and participate in electrostatic interactions or hydrogen bonding. researchgate.net The trifluoromethoxy group is also strongly electron-withdrawing, further modulating the electronic character of the aromatic ring.

Steric Effects: The positioning of the substituents is crucial. In related isomers like 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group ortho to the carboxylic acid causes a significant twist in the carboxyl group out of the plane of the aromatic ring. nih.gov A similar steric clash between the ortho-nitro group and the carboxylic acid in this compound would be expected, influencing its conformation and how it fits into a binding site.

Lipophilic Effects: The trifluoromethoxy group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

A comparative study of N-acylhydrazones with methyl versus nitro substituents demonstrated that the electron-withdrawing nitro group can strengthen intramolecular hydrogen bonds and affect the compound's acidity and stability. nih.gov

Substituent Electronic Effect Steric Effect Lipophilic Contribution (logP)
Nitro (-NO₂)Strong electron-withdrawingModerate-0.28
Trifluoromethoxy (-OCF₃)Strong electron-withdrawingModerate+1.04
Carboxylic Acid (-COOH)Electron-withdrawingModerate-0.32
Note: Lipophilic contributions are estimations and can vary based on the overall molecular structure.

Computational Approaches for Predicting Molecular Interaction Potentials and Optimizing Molecular Design

In the absence of experimental data, computational methods are invaluable for predicting the behavior of this compound.

Molecular Docking: This technique could be used to predict the binding mode and affinity of the compound within the active site of a target protein. This would help in prioritizing analogs for synthesis.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs were synthesized and tested, 2D- and 3D-QSAR models could be developed to correlate physicochemical properties with biological activity, guiding further optimization.

Computational studies on related molecules have shown that crowding agents can influence enzyme function through specific interactions rather than just volume exclusion, a factor that can be modeled. iucr.org

Strategies for Fragment-Based Ligand Design or Virtual Screening Utilizing the Compound Scaffold

The scaffold of this compound can be utilized in modern drug discovery strategies.

Fragment-Based Drug Design (FBDD): The core scaffold could be considered a starting fragment. If this fragment shows even weak binding to a target, it can be "grown" or linked with other fragments to create a more potent ligand. The general workflow for FBDD involves creating a fragment library, screening for binding, and then optimizing the hits. iucr.org

Virtual Screening: A library of commercially available or virtual compounds containing the this compound scaffold could be computationally screened against a target of interest. This in silico approach can rapidly identify potential hits for further experimental validation.

The process of FBDD often involves breaking down known active molecules into fragments and then recombining them to generate novel structures, a strategy that could be applied using this scaffold as a starting point.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-nitro-3-(trifluoromethoxy)benzoic acid, considering the electronic effects of its substituents?

  • Methodology : The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing groups, which influence regioselectivity during synthesis. A plausible route involves:

Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) on a pre-functionalized benzoic acid derivative. Steric and electronic effects may require protecting the carboxylic acid group (e.g., methyl ester) to direct nitration to the desired position .

Trifluoromethoxy Introduction : Use Ullmann coupling or halogen exchange (e.g., replacing bromine in intermediates like 2-bromo-4-nitro-1-(trifluoromethoxy)benzene) with a trifluoromethoxy source (e.g., AgOCF₃) .

  • Key Considerations : Monitor reaction conditions (temperature, catalysts) to avoid over-nitration or decomposition of the trifluoromethoxy group.

Q. How should researchers address solubility challenges during purification?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in mixtures like ethanol/water or acetone/hexane. The trifluoromethoxy group increases hydrophobicity, necessitating optimized solvent ratios .
  • Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to separate by polarity differences .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact, as nitro and trifluoromethoxy groups may pose irritant or toxic risks .
  • Waste Disposal : Follow guidelines for halogenated/nitroaromatic compounds, such as neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by adjacent nitro and trifluoromethoxy groups?

  • Methodology :

  • Multinuclear NMR : Acquire ¹⁹F NMR to resolve splitting patterns from the -OCF₃ group (typically a singlet). Use ¹H-¹³C HSQC to assign aromatic protons, noting that the nitro group deshields adjacent protons significantly .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
    • Example Data :
Proton PositionExperimental δ (ppm)Calculated δ (ppm)
H-48.28.1
H-67.97.8

Q. What strategies optimize regioselectivity when introducing the trifluoromethoxy group meta to nitro in benzoic acid derivatives?

  • Methodology :

  • Directing Groups : Temporarily introduce a bromine atom at the desired position to leverage its leaving-group ability in cross-coupling reactions .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity by using controlled microwave heating (e.g., 150°C for 30 min) .

Q. How can LC-MS and quantitative NMR (qNMR) be used to confirm purity and structural integrity?

  • Methodology :

  • LC-MS : Use a C18 column with ESI⁻ mode to detect [M-H]⁻ ions (exact mass: 265.01 Da). Compare retention times with certified reference materials (CRMs) .
  • qNMR : Dissolve the compound in deuterated DMSO with 0.1% CRM4601-b (3,5-bis(trifluoromethyl)benzoic acid) as an internal standard. Integrate peaks for quantification .

Contradictions and Troubleshooting

Q. How to address discrepancies in reported melting points for structurally similar analogs?

  • Analysis : Variations may arise from polymorphic forms or impurities.

  • Solution : Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions and recrystallize using slow cooling in a single solvent (e.g., ethyl acetate) .

Q. Why do reaction yields drop when scaling up synthesis?

  • Root Cause : Inefficient mixing or heat transfer in large batches.

  • Mitigation : Use flow chemistry systems to maintain consistent temperature and reagent distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.